Dabigatran Etexilato N-Óxido Sal Interna

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

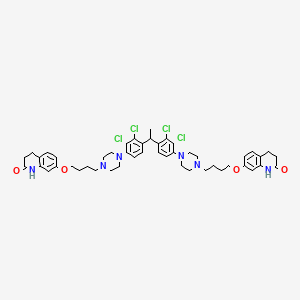

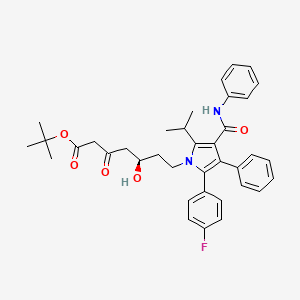

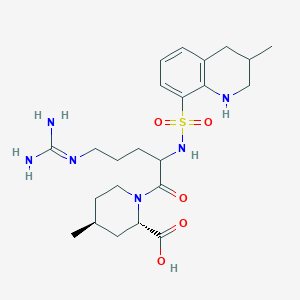

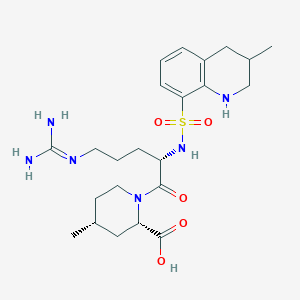

Dabigatran Etexilate N-Oxide is a metabolite of Dabigatran Etexilate, an oral anticoagulant and direct thrombin inhibitor . Dabigatran etexilate is available in both oral pellet and capsule form . It is used for the treatment of venous thromboembolic events (VTE) in pediatric patients between three months and 12 years of age who have been treated with a parenteral anticoagulant for at least 5 days .

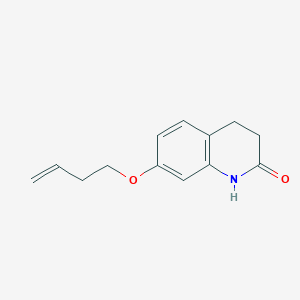

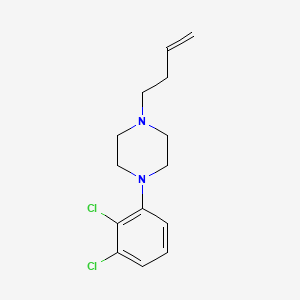

Molecular Structure Analysis

Dabigatran Etexilate N-Oxide has a complex molecular structure. A dabigatran etexilate molecule and four water molecules form a large ring structure, and intra-molecular hydrogen bonds contribute to the formation of a stable molecule in the unit cell .Physical and Chemical Properties Analysis

Dabigatran etexilate has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration .Aplicaciones Científicas De Investigación

Tratamiento de la Tromboembolia Venosa Aguda (TVA)

Dabigatran Etexilato ha sido aprobado para el tratamiento de la tromboembolia venosa aguda (TVA) y la prevención de la recurrencia de TVA {svg_1}. Es un profármaco oral de dabigatrán, un inhibidor directo de la trombina selectivo, reversible, competitivo {svg_2}. En ensayos aleatorizados de fase III, el tratamiento a largo plazo con dabigatran etexilato oral de 150 mg dos veces al día durante 6 meses después de la anticoagulación parenteral inicial no fue inferior a la warfarina ajustada a la dosis con respecto a la incidencia de TVA sintomática recurrente o muerte relacionada {svg_3}.

Prevención de la Recurrencia de TVA

En ensayos aleatorizados de pacientes con TVA previamente tratada, el tratamiento extendido con dabigatran etexilato no fue inferior a la warfarina y fue significativamente más eficaz que el placebo con respecto a la incidencia de TVA recurrente o muerte relacionada {svg_4}.

Farmacocinética y Farmacodinamia

Dabigatrán tiene un perfil farmacocinético predecible, lo que permite un régimen de dosis fija sin necesidad de monitorización de la coagulación {svg_5}. Las concentraciones plasmáticas máximas de dabigatrán se alcanzan aproximadamente 2 horas después de la administración oral {svg_6}. La vida media de eliminación es de 12 a 14 horas, con una depuración que ocurre principalmente a través de la excreción renal del fármaco sin cambios {svg_7}.

Tratamiento de Complicaciones Tromboembólicas

Los ensayos clínicos en curso están investigando su uso en el tratamiento de complicaciones tromboembólicas, después de síndromes coronarios agudos {svg_8}.

Reducción del Crecimiento y Metástasis del Tumor Primario

Los estudios que probaron los efectos del tratamiento con dabigatrán en un modelo de ratón singenético de cáncer de mama demostraron una reducción tanto del crecimiento del tumor primario como de la metástasis {svg_9}.

Reducción del Área y Estenosis de la Placa

Otro estudio en un modelo de ratón procoagulante/aterosclerótico demostró que dabigatrán redujo significativamente el área de la placa y la estenosis después de una lesión del manguito carotídeo {svg_10}.

Mecanismo De Acción

Target of Action

Dabigatran Etexilate N-Oxide Inner Salt is a prodrug that is hydrolyzed to the active form, dabigatran . The primary target of dabigatran is thrombin , a plasma serine protease that plays a central role in coagulation and hemostasis . Thrombin is responsible for the conversion of fibrinogen to fibrin, a key step in the clotting process .

Mode of Action

Dabigatran is a potent, competitive, and reversible inhibitor of thrombin . It directly inhibits the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This impairs the clotting process and acts as an anticoagulant . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .

Biochemical Pathways

The action of dabigatran affects the coagulation pathway. By inhibiting thrombin, dabigatran prevents the formation of fibrin clots. This reduces the risk of venous thromboembolic events or stroke . The inhibition of platelet aggregation further enhances its anticoagulant effect .

Pharmacokinetics

Dabigatran Etexilate N-Oxide Inner Salt is rapidly absorbed and converted to its active form, dabigatran . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Result of Action

The molecular and cellular effects of dabigatran’s action include reduced clot formation and decreased risk of venous thromboembolic events or stroke . In addition, dabigatran-fed mice exhibited reduced atherosclerotic lesion size along with enhanced plaque stability, improved endothelial function, and reduced oxidative stress .

Action Environment

The action, efficacy, and stability of Dabigatran Etexilate N-Oxide Inner Salt can be influenced by various environmental factors. The drug’s action can be influenced by renal function, as clearance predominantly occurs via renal excretion . Therefore, in patients with impaired renal function, the action of dabigatran may be prolonged, leading to an increased risk of bleeding .

Safety and Hazards

Dabigatran may cause serious side effects. Call your doctor at once if you have: bruising or bleeding that will not stop (nosebleeds, bleeding gums, heavy menstrual or vaginal bleeding); headache, weakness, dizziness, or feeling like you might pass out; bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds; urine that looks red, pink, or brown; or unexpected pain, joint pain or swelling . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Direcciones Futuras

Dabigatran etexilate is a novel, oral reversible direct thrombin inhibitor in the clinical development for the treatment and prevention of thromboembolic diseases . Ongoing phase III trials are now evaluating the long-term use of dabigatran etexilate for the treatment and secondary prevention of VTE and for prevention of stroke in patients with atrial fibrillation .

Análisis Bioquímico

Biochemical Properties

Dabigatran Etexilate N-Oxide Inner Salt is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran . Dabigatran directly inhibits the conversion of fibrinogen to fibrin by thrombin, impairing the clotting process and acting as an anticoagulant .

Cellular Effects

Dabigatran Etexilate N-Oxide Inner Salt has been shown to induce cytotoxicity in rat gastric epithelial cells via mitochondrial reactive oxygen species production . This suggests that the compound can influence cell function and potentially impact cellular metabolic processes .

Molecular Mechanism

The molecular mechanism of Dabigatran Etexilate N-Oxide Inner Salt involves its conversion to the active form, dabigatran, by intestinal and hepatic carboxylesterases . Dabigatran is a reversible competitive thrombin inhibitor that directly inhibits the conversion by thrombin of fibrinogen to fibrin .

Temporal Effects in Laboratory Settings

In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration of Dabigatran Etexilate N-Oxide Inner Salt . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Metabolic Pathways

Dabigatran Etexilate N-Oxide Inner Salt is rapidly hydrolyzed by nonspecific, ubiquitous esterases to the active form, dabigatran, via 2 intermediate metabolites . Dabigatran is not metabolized by cytochrome P450 isoenzymes .

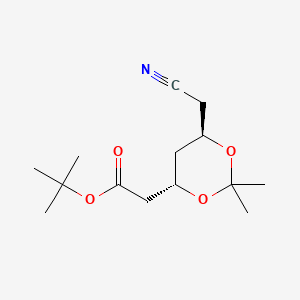

Propiedades

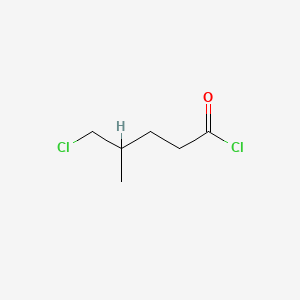

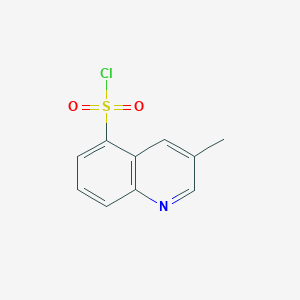

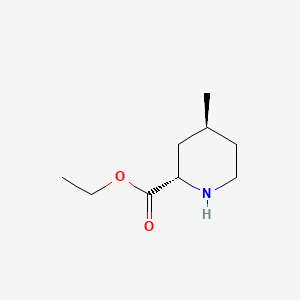

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dabigatran Etexilate N-Oxide Inner Salt involves the oxidation of Dabigatran Etexilate to form the N-oxide derivative, followed by the formation of the inner salt through acid-base reaction.", "Starting Materials": [ "Dabigatran Etexilate", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Dabigatran Etexilate is dissolved in acetic acid and water.", "Hydrogen peroxide is added to the solution to oxidize Dabigatran Etexilate to Dabigatran Etexilate N-oxide.", "The solution is then neutralized with sodium hydroxide to form the inner salt of Dabigatran Etexilate N-oxide.", "The inner salt is isolated and purified through crystallization or other suitable methods." ] } | |

Número CAS |

1381757-44-3 |

Fórmula molecular |

C34H41N7O6 |

Peso molecular |

643.73 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)